molecular formula Ba B1234375 Barium-131 CAS No. 14914-75-1

Barium-131

Cat. No.: B1234375
CAS No.: 14914-75-1
M. Wt: 130.90694 g/mol
InChI Key: DSAJWYNOEDNPEQ-VENIDDJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barium-131 is a single photon emission computed tomography (SPECT)-compatible radionuclide with a half-life of 11.50 to 11.65 days . It decays by electron capture to Cesium-131, emitting a gamma energy of 123.8 keV (30%), which is highly suitable for high-resolution SPECT imaging . Its primary research value lies in its similar chemistry and pharmacological properties to Radium, making it a promising diagnostic match for the therapeutic alpha-emitters Radium-223 and Radium-224 . This allows this compound to be used in pre-clinical development for long-term imaging, dosimetry planning, and therapy monitoring of targeted alpha-particle therapies (TAT) . Research applications include investigating the biodistribution of bone-seeking radiopharmaceuticals and evaluating novel chelators, such as macropa, for stable complexation of heavy alkaline earth metals . This compound can be produced in a cyclotron via the 133Cs(p,3n)131Ba reaction or in a nuclear reactor via neutron capture on enriched 130Ba . This product is supplied for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Properties

CAS No.

14914-75-1

Molecular Formula

Ba

Molecular Weight

130.90694 g/mol

IUPAC Name

barium-131

InChI

InChI=1S/Ba/i1-6

InChI Key

DSAJWYNOEDNPEQ-VENIDDJXSA-N

SMILES

[Ba]

Isomeric SMILES

[131Ba]

Canonical SMILES

[Ba]

Synonyms

131Ba radioisotope
Ba-131 radioisotope
Barium-131

Origin of Product

United States

Preparation Methods

Nuclear Reaction and Target Fabrication

The cyclotron route employs the 133Cs(p,3n)131Ba^{133}\text{Cs}(p, 3n)^{131}\text{Ba} reaction, utilizing natural cesium chloride (133CsCl^{133}\text{CsCl}) targets. Proton beams at 27.5 MeV are optimized to minimize competing reactions such as 133Cs(p,n)133Ba^{133}\text{Cs}(p, n)^{133}\text{Ba} or 133Cs(p,2n)132Ba^{133}\text{Cs}(p, 2n)^{132}\text{Ba}, which produce long-lived impurities. Target fabrication involves pressing 80 mg of CsCl into a platinum backing, achieving an area density of 70 mg/cm². The low thermal conductivity of CsCl necessitates thin layers to prevent overheating and ensure uniform irradiation.

Table 1: Cyclotron Irradiation Parameters for 131Ba^{131}\text{Ba} Production

ParameterValue
Proton energy27.5 MeV (degraded to 26.7 MeV)
Beam current25–30 µA
Irradiation time4 hours
Target materialNatural 133CsCl^{133}\text{CsCl}
Yield per irradiation190 ± 26 MBq

Purification and Radiochemical Purity

Post-irradiation, the target is dissolved in 0.01 M HNO₃, and 131Ba^{131}\text{Ba} is separated from bulk cesium and radioactive contaminants (e.g., 131Cs^{131}\text{Cs}, 132Cs^{132}\text{Cs}) using Sr Resin. This extraction chromatographic resin selectively retains barium isotopes at pH 4–5, achieving 80% recovery with <0.01% isotopic impurity from 133Ba^{133}\text{Ba}. Gamma spectroscopy confirms the absence of cesium isotopes in the final product.

Quality Control and Radiolabeling

Quality assessment employs thin-layer chromatography (TLC) to verify labeling efficiency with chelators like macropa. In reverse-phase TLC, free 131Ba2+^{131}\text{Ba}^{2+} migrates with Rf=0.35R_f = 0.35, while macropa complexes remain at the baseline (Rf=0.95R_f = 0.95). Radiolabeling under mild conditions (pH 7, 25°C) achieves >95% complexation, critical for in vivo stability studies.

Reactor-Based Production via Neutron Activation

Neutron Capture Cross-Sections and Target Enrichment

Reactor production relies on neutron capture by enriched 130Ba^{130}\text{Ba} (natural abundance: 0.1%), following the 130Ba(n,γ)131Ba^{130}\text{Ba}(n, \gamma)^{131}\text{Ba} reaction. The thermal neutron cross-section (σ0\sigma_0) for 130Ba^{130}\text{Ba} is 6.9 ± 0.5 barns, while the resonance integral (I0I_0) is 173 ± 7 barns. Enriching 130Ba^{130}\text{Ba} to 35% increases the saturation yield to 60 GBq/mg after 20 days in a high-flux reactor (thermal neutron flux: 1.8×1015n\cdotpcm2\cdotps11.8 \times 10^{15} \, \text{n·cm}^{-2}\text{·s}^{-1}).

Table 2: Reactor Irradiation Parameters for 131Ba^{131}\text{Ba} Production

ParameterValue
Neutron flux (thermal)1.8×1015n\cdotpcm2\cdotps11.8 \times 10^{15} \, \text{n·cm}^{-2}\text{·s}^{-1}
Irradiation time20 days (saturation)
Target materialEnriched 130Ba^{130}\text{Ba} (35%)
Saturation yield60 GBq/mg 130Ba^{130}\text{Ba}
Co-produced 133Ba^{133}\text{Ba}370 MBq/mg 132Ba^{132}\text{Ba}

Decay and Milking for Cesium-131

131Ba^{131}\text{Ba} decays to 131Cs^{131}\text{Cs} (t1/2=9.7t_{1/2} = 9.7 days), a therapeutic isotope for brachytherapy. The "milking" process involves repeated separations of 131Cs^{131}\text{Cs} from the irradiated barium target at 7-day intervals, maximizing yield while minimizing 132Cs^{132}\text{Cs} contamination. After 40 days, the target is depleted of 130Ba^{130}\text{Ba} and requires re-irradiation.

Impurity Mitigation

The primary impurity, 133Ba^{133}\text{Ba} (t1/2=10.5t_{1/2} = 10.5 years), arises from 132Ba(n,γ)133Ba^{132}\text{Ba}(n, \gamma)^{133}\text{Ba} reactions. Using cadmium covers during irradiation suppresses epithermal neutron absorption, reducing 133Ba^{133}\text{Ba} formation by 90%. Post-purification, the 131Ba^{131}\text{Ba}/133Ba^{133}\text{Ba} activity ratio is 7×103:17 \times 10^3:1, equivalent to 15 kBq 133Ba^{133}\text{Ba} per 100 MBq 131Ba^{131}\text{Ba} dose.

Comparative Analysis of Production Methods

Yield and Scalability

Cyclotron production offers moderate yields (190 MBq/run) suitable for preclinical studies, while reactor methods achieve higher activities (60 GBq/mg) for clinical applications. However, reactor production requires costly 130Ba^{130}\text{Ba} enrichment and generates long-lived 133Ba^{133}\text{Ba}.

Isotopic Purity

Cyclotron-derived 131Ba^{131}\text{Ba} exhibits superior radiochemical purity (<0.01% 133Ba^{133}\text{Ba}) compared to reactor products (0.1–1% 133Ba^{133}\text{Ba}). This makes cyclotron production preferable for imaging studies requiring low background noise.

Infrastructure and Cost

Cyclotrons are widely available but require proton beamlines >25 MeV. Reactors necessitate high neutron fluxes (>1015n\cdotpcm2\cdotps1>10^{15} \, \text{n·cm}^{-2}\text{·s}^{-1}), limiting production to specialized facilities like the High Flux Isotope Reactor (HFIR) .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Barium-131 in laboratory settings?

this compound is typically produced via neutron activation or charged-particle reactions. For synthesis, researchers must optimize irradiation time and neutron flux to achieve desired isotopic purity. Characterization involves gamma spectroscopy to confirm the isotope’s decay profile (e.g., 496 keV gamma emission) and half-life (~11.5 days). Radiochemical purity is assessed using HPLC or TLC, while mass spectrometry validates isotopic identity. Experimental protocols should align with nuclear chemistry safety standards, including shielding and waste management .

Q. How do researchers ensure the reproducibility of this compound decay data in experimental studies?

Reproducibility requires strict control of environmental factors (e.g., temperature, humidity) and calibration of detection instruments (e.g., high-purity germanium detectors). Standard reference materials (e.g., NIST-traceable sources) should be used to validate gamma spectroscopy results. Detailed documentation of experimental conditions (e.g., detector geometry, counting time) is critical for cross-study comparisons. Discrepancies in half-life measurements often arise from incomplete decay correction or background radiation interference, necessitating statistical error analysis .

Q. What are the primary safety considerations when handling this compound in radiochemical experiments?

this compound emits beta and gamma radiation, requiring lead shielding and remote handling tools. Researchers must monitor dose rates with Geiger-Müller counters and adhere to ALARA (As Low As Reasonably Achievable) principles. Waste disposal protocols should comply with regulatory guidelines for intermediate-lived isotopes. Contamination risks are mitigated via glovebox use and frequent swab tests .

Advanced Research Questions

Q. How can conflicting data on this compound’s daughter nuclides be resolved in decay chain studies?

Contradictions often stem from variations in detection sensitivity or incomplete decay chain isolation. Researchers should employ high-resolution gamma spectroscopy paired with multi-channel analyzers to distinguish overlapping energy peaks. Comparative analysis of decay curves under controlled conditions (e.g., secular equilibrium) can clarify branching ratios. Cross-validation with Monte Carlo simulations improves accuracy in identifying minor decay pathways .

Q. What methodological challenges arise when integrating this compound into radiotheranostic applications?

Key challenges include achieving target-specific delivery while minimizing off-site radiation exposure. Researchers must optimize chelation chemistry (e.g., using DOTA or NOTA ligands) to stabilize this compound in vivo. Preclinical studies require biodistribution assays in animal models, with SPECT/CT imaging to track pharmacokinetics. Dose escalation studies must balance therapeutic efficacy (e.g., tumor ablation) with toxicity thresholds .

Q. How can experimental designs address the short half-life of this compound in longitudinal studies?

Time-sensitive protocols involve pre-planning irradiation schedules to synchronize isotope availability with biological assays. For in vivo studies, staggered dosing or fractionated administration mitigates decay-related activity loss. Data normalization using decay correction algorithms (e.g., Bateman equations) ensures consistency in longitudinal measurements. Collaboration with cyclotron facilities for on-demand production is often necessary .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s decay kinetics in heterogeneous samples?

Nonlinear regression models (e.g., least-squares fitting) are applied to decay curves to extract half-life and activity. For heterogeneous samples, bootstrapping or Bayesian methods account for variability in spatial distribution. Uncertainty propagation (e.g., Monte Carlo simulations) quantifies errors in derived parameters. Open-source tools like ROOT or Python’s SciPy facilitate reproducible analysis .

Q. How should researchers reconcile discrepancies between theoretical and experimental yields in this compound production?

Yield discrepancies often arise from neutron flux gradients in reactors or isotopic impurities in target materials. Sensitivity analysis identifies dominant variables (e.g., cross-sectional data accuracy). Iterative refinement of irradiation parameters, validated against MCNP simulations, improves alignment between theoretical and empirical yields .

Tables: Key Properties of this compound

PropertyValue/DescriptionReference
Half-life~11.5 days
Decay modeβ⁻ decay (max energy ~1.02 MeV)
Gamma emissions496 keV (dominant line)
Production methodNeutron activation of natural barium
Radiochemical purity assayHPLC, TLC, gamma spectroscopy

Guidance for Further Research

  • Gaps in Literature : Limited data on this compound’s compatibility with novel targeting vectors (e.g., nanocarriers).
  • Methodological Innovations : Development of bifunctional chelators for improved in vivo stability .
  • Collaborative Frameworks : Interdisciplinary teams (chemists, physicists, biologists) enhance experimental rigor in theranostic applications .

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